molecular formula C22H31N5O7 B6291134 Me-Tz-PEG4-COOH CAS No. 2565819-75-0

Me-Tz-PEG4-COOH

Cat. No.: B6291134
CAS No.: 2565819-75-0
M. Wt: 477.5 g/mol
InChI Key: PKUUZHHWRQHFLW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tz-PEG4-COOH involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) derivative. The PEG derivative is then reacted with 4-methyl-1,2,4-triazole to form the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like thionyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the formation and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Me-Tz-PEG4-COOH undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazole group is replaced by other nucleophiles.

    Inverse Electron Demand Diels-Alder Reactions: The tetrazine group in this compound reacts with trans-cyclooctene (TCO) groups in specific inverse electron demand Diels-Alder reactions.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, tetrahydrofuran, and dimethyl formamide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with TCO groups results in the formation of stable bioconjugates .

Scientific Research Applications

Me-Tz-PEG4-COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to improve the bioavailability and stability of therapeutic agents.

    Industry: Applied in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of Me-Tz-PEG4-COOH involves its ability to form stable bonds with other molecules through its tetrazine group. This property enables targeted chemical bonding in bioconjugation applications. The molecular targets and pathways involved include the specific interaction between the tetrazine group and TCO groups, leading to the formation of stable conjugates .

Comparison with Similar Compounds

Similar Compounds

    Me-Tet-PEG4-COOH: Similar to Me-Tz-PEG4-COOH but features a tetrazine group instead of a triazole group.

    COOH-PEG4-COOH: Another PEG derivative with carboxylic acid groups at both ends, used in similar applications.

Uniqueness

This compound is unique due to its specific combination of a triazole group and a PEG linker, which provides it with distinct properties for bioconjugation and drug delivery applications. Its ability to undergo inverse electron demand Diels-Alder reactions with TCO groups sets it apart from other similar compounds .

Properties

IUPAC Name

3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O7/c1-17-24-26-21(27-25-17)18-3-5-19(6-4-18)22(30)23-8-2-9-31-11-13-33-15-16-34-14-12-32-10-7-20(28)29/h3-6H,2,7-16H2,1H3,(H,23,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUUZHHWRQHFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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